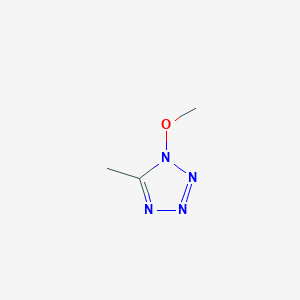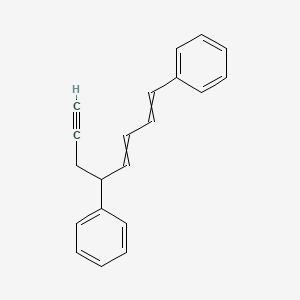
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane is an organotin compound characterized by its unique structure, which includes four chlorophenyl groups and two cyclohexyl groups attached to a distannoxane core
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane typically involves the reaction of 4-chlorophenylmagnesium bromide with hexachlorodistannoxane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced organotin species.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes, leading to its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane can be compared with other similar organotin compounds, such as:
1,3-Dichloro-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane: This compound has a similar structure but differs in the presence of dichloro groups, which may influence its reactivity and applications.
Tetrakis(trimethylsilyl)silane: Although structurally different, this compound shares similarities in its use as a precursor in organometallic synthesis.
The uniqueness of this compound lies in its specific combination of chlorophenyl and cyclohexyl groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89687-52-5 |
|---|---|
Formule moléculaire |
C36H38Cl4OSn2 |
Poids moléculaire |
865.9 g/mol |
Nom IUPAC |
[bis(4-chlorophenyl)-cyclohexylstannyl]oxy-bis(4-chlorophenyl)-cyclohexylstannane |
InChI |
InChI=1S/4C6H4Cl.2C6H11.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;;/h4*2-5H;2*1H,2-6H2;;; |
Clé InChI |
NOXMXBKWNRIMHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O[Sn](C4CCCCC4)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



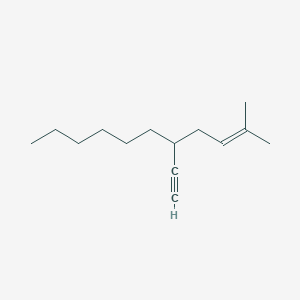
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)



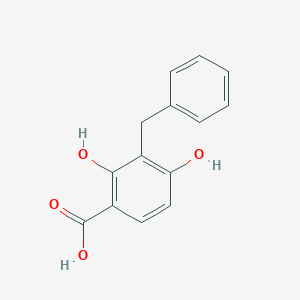
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
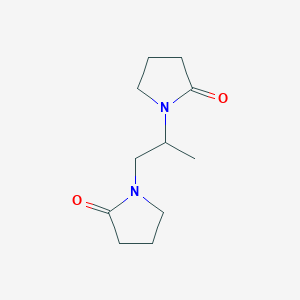
![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
